2-Amino-4-hydroxy-2,4-dimethylpentanoic acid 2-Amino-4-hydroxy-2,4-dimethylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 6625-19-0
VCID: VC20674418
InChI: InChI=1S/C7H15NO3/c1-6(2,11)4-7(3,8)5(9)10/h11H,4,8H2,1-3H3,(H,9,10)
SMILES:
Molecular Formula: C7H15NO3
Molecular Weight: 161.20 g/mol

2-Amino-4-hydroxy-2,4-dimethylpentanoic acid

CAS No.: 6625-19-0

Cat. No.: VC20674418

Molecular Formula: C7H15NO3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-hydroxy-2,4-dimethylpentanoic acid - 6625-19-0

Specification

CAS No. 6625-19-0
Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
IUPAC Name 2-amino-4-hydroxy-2,4-dimethylpentanoic acid
Standard InChI InChI=1S/C7H15NO3/c1-6(2,11)4-7(3,8)5(9)10/h11H,4,8H2,1-3H3,(H,9,10)
Standard InChI Key UHCWBBYKDPSIJB-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC(C)(C(=O)O)N)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Configuration

The systematic IUPAC name for this compound is 2-amino-4-hydroxy-2,4-dimethylpentanoic acid, reflecting its branched pentanoic acid backbone with amino (-NH2_2) and hydroxyl (-OH) groups at positions 2 and 4, respectively . The molecule features two methyl (-CH3_3) substituents at the same carbon positions, creating a sterically crowded environment that influences its reactivity and conformational stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H15NO3\text{C}_7\text{H}_{15}\text{NO}_3PubChem
Molecular Weight161.20 g/molPubChem
CAS Registry Number6625-19-0PubChem
SMILES NotationCC(C)(CC(C)(C(=O)O)N)OPubChem
InChI KeyUHCWBBYKDPSIJB-UHFFFAOYSA-NPubChem

Stereochemical Considerations

The compound’s stereochemistry remains ambiguous in publicly available databases, though its structural isomer, 2-amino-4-hydroxy-3,3-dimethylpentanoic acid (CAS 908857-71-6), has been documented with distinct spatial arrangements . Unlike the 2,4-dimethyl variant, this isomer positions methyl groups at carbons 3 and 3, altering its physicochemical properties and potential biological interactions .

Synthesis and Derivatives

Boc-Protected Derivatives

The tert-butoxycarbonyl (Boc) derivative, Boc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid (CAS 1292765-21-9), exemplifies the compound’s utility in peptide synthesis. This derivative, with a molecular weight of 261.318 g/mol, incorporates stereochemical specificity (2S,3R) and a Boc group to protect the amino functionality during solid-phase peptide synthesis (SPPS).

Table 2: Comparative Analysis of Derivatives

Property2-Amino-4-hydroxy-2,4-dimethylpentanoic AcidBoc-(2S,3R) Derivative
Molecular FormulaC7H15NO3\text{C}_7\text{H}_{15}\text{NO}_3C12H23NO5\text{C}_{12}\text{H}_{23}\text{NO}_5
Molecular Weight161.20 g/mol261.318 g/mol
CAS Number6625-19-01292765-21-9
Primary UseBiochemical intermediatePeptide synthesis

Applications in Organic and Medicinal Chemistry

Role in Peptide Synthesis

The Boc-protected derivative’s resistance to nucleophilic attack and acidic conditions makes it invaluable for constructing peptide bonds without side reactions. Its branched structure may confer resistance to proteolytic degradation, a desirable trait in therapeutic peptide design.

Research Gaps and Future Directions

  • Synthetic Methodologies: Development of efficient, stereoselective synthesis routes.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or enzymatic inhibition profiles.

  • Computational Modeling: Prediction of conformational dynamics and receptor interactions.

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